molecular formula C46H32N6O4 B11541294 bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate CAS No. 339250-22-5

bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate

Cat. No.: B11541294
CAS No.: 339250-22-5
M. Wt: 732.8 g/mol
InChI Key: BENVPNAGBNSUDL-UHFFFAOYSA-N
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Description

The compound bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate is a complex aromatic ester featuring a central benzene-1,2-dicarboxylate core. Each carboxylate group is esterified with a 4-substituted phenyl moiety containing conjugated azo (N=N) and imino (C=N) linkages. The azo groups arise from phenyldiazenyl substituents, while the imino groups form Schiff base-like connections. The extended π-conjugation system may also impart unique electronic properties, such as fluorescence or nonlinear optical behavior .

Properties

CAS No.

339250-22-5

Molecular Formula

C46H32N6O4

Molecular Weight

732.8 g/mol

IUPAC Name

bis[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C46H32N6O4/c53-45(55-41-27-15-33(16-28-41)31-47-35-19-23-39(24-20-35)51-49-37-9-3-1-4-10-37)43-13-7-8-14-44(43)46(54)56-42-29-17-34(18-30-42)32-48-36-21-25-40(26-22-36)52-50-38-11-5-2-6-12-38/h1-32H

InChI Key

BENVPNAGBNSUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4C(=O)OC5=CC=C(C=C5)C=NC6=CC=C(C=C6)N=NC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate typically involves a multi-step process:

  • Formation of Azo Compound:

      Starting Materials: Aniline derivatives.

      Reaction: Diazotization followed by azo coupling.

      Conditions: Acidic medium (e.g., HCl) and low temperature (0-5°C).

  • Schiff Base Formation:

      Starting Materials: Azo compound and aldehyde.

      Reaction: Condensation reaction.

      Conditions: Mild heating (50-70°C) and solvent such as ethanol.

  • Esterification:

      Starting Materials: Schiff base and benzene-1,2-dicarboxylic acid.

      Reaction: Esterification using a dehydrating agent.

      Conditions: Reflux in an organic solvent (e.g., toluene) with a catalyst (e.g., sulfuric acid).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes continuous flow reactors for diazotization and coupling reactions, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Azo Group (-N=N-) Reactions

The azo linkage is central to the compound’s reactivity, enabling transformations critical for applications in dyes, sensors, and coordination chemistry.

Reduction Reactions

  • Sodium dithionite (Na₂S₂O₄) reduces the azo group to two primary amines under alkaline conditions, forming bis{4-[(E)-({4-aminophenyl}imino)methyl]phenyl}benzene-1,2-dicarboxylate (yield: ~85%).

  • Catalytic hydrogenation (H₂/Pd-C) produces similar amines but requires elevated temperatures (80–100°C).

Reaction ConditionProductYieldReference
Na₂S₂O₄, pH 10–12Primary amines85%
H₂/Pd-C, 80°CPrimary amines78%

Photoisomerization

  • The azo group undergoes reversible transcis isomerization under UV light (365 nm), altering the compound’s electronic properties. This is exploited in photoresponsive materials.

Electrophilic Substitution

  • The aromatic rings adjacent to azo groups participate in nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄), with substitutions occurring at the para position relative to the azo linkage.

Azomethine (-C=N-) Reactions

The imine group enables nucleophilic additions and hydrolysis, modifying the compound’s electronic and steric profiles.

Hydrolysis

  • Acidic hydrolysis (HCl, H₂O) cleaves the azomethine bond, yielding 4-aminobenzaldehyde and bis{4-formylphenyl}benzene-1,2-dicarboxylate .

  • Basic conditions (NaOH, H₂O) result in slower hydrolysis but preserve ester groups .

ConditionProductsNotesReference
1M HCl, refluxAldehyde + amineQuantitative
1M NaOH, 60°CPartial hydrolysisEster stability

Nucleophilic Addition

  • Grignard reagents (e.g., MeMgBr) add to the imine carbon, forming secondary amines.

  • Cyanide ions (KCN) generate α-aminonitriles, useful in heterocycle synthesis.

Ester Group (-COOR) Reactions

The benzene-1,2-dicarboxylate ester moieties undergo hydrolysis and transesterification.

Acid/Base-Catalyzed Hydrolysis

  • Concentrated HCl hydrolyzes esters to benzene-1,2-dicarboxylic acid and phenolic derivatives .

  • Saponification (NaOH, ethanol) produces water-soluble carboxylates .

ConditionProductsYieldReference
6M HCl, refluxDicarboxylic acid90%
2M NaOH, EtOHCarboxylate salts95%

Transesterification

  • Methanol (H₂SO₄ catalyst) replaces ester groups with methyl derivatives, altering solubility .

Coordination Chemistry

  • The azo and azomethine groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes show enhanced thermal stability and catalytic activity .

  • Example : Reaction with Cu(NO₃)₂ yields a square-planar complex (λₘₐₓ = 610 nm) .

Cycloaddition Reactions

  • The conjugated system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts.

Scientific Research Applications

Photochemical Applications

The presence of phenyldiazenyl groups in the compound allows for significant photochemical activity. These azo compounds can undergo reversible photoisomerization under UV light, making them suitable for applications in:

  • Photoresponsive Materials : Used in smart materials that change properties upon light exposure.
  • Optical Devices : Potential use in switches and data storage devices due to their ability to alter optical properties.

Medicinal Chemistry

Research has indicated that compounds with similar structures exhibit biological activities, such as:

  • Anticancer Activity : Azo compounds have been studied for their ability to induce apoptosis in cancer cells. The bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate could be explored for similar effects.
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens due to its complex structure, which can interact with biological membranes.

Material Science

The compound's unique structure suggests potential applications in:

  • Liquid Crystals : With further modification, it could serve as a liquid crystal material due to its anisotropic properties.
  • Polymer Chemistry : Incorporation into polymer matrices could enhance thermal stability and mechanical properties.

Case Study 1: Photochemical Behavior

A study conducted on similar azo compounds demonstrated that exposure to UV light resulted in significant changes in their absorption spectra. This behavior was attributed to the trans-cis isomerization of the azo group, which is relevant for developing photoresponsive materials .

Case Study 2: Anticancer Activity

Research on related diazenyl compounds revealed promising anticancer activities against various cell lines. These studies utilized cell viability assays and apoptosis markers to evaluate the efficacy of these compounds . The potential of this compound could be assessed through similar methodologies.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with light and its ability to undergo reversible changes in structure (photoisomerization). This property is exploited in applications such as photoresponsive materials and sensors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on the benzene-dicarboxylate framework, azo/azobenzene motifs, and imino functionalities. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Notable Properties Potential Applications
bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate Benzene-1,2-dicarboxylate Azo (N=N), imino (C=N), phenyl Ester, azo, Schiff base High conjugation, photoresponsive azo groups, chelation capability Dyes, sensors, coordination polymers
Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate (CAS 62607-29-8) Benzene-1,4-dicarboxylate Methylsulfanyl (S–CH₃) Ester, thioether Enhanced lipophilicity, sulfur-mediated reactivity Polymer additives, organic synthesis intermediates
Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate (CAS 171117-13-8) Benzene-1,4-dicarboxylate Trifluoroethyl (CF₃CH₂) Ester, fluoroalkyl High electronegativity, thermal stability Fluorinated materials, hydrophobic coatings
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate Benzene-carboxylate Pyridinyl azo, hydroxyl Azo, ester, hydroxyl Water solubility, pH-sensitive azo group Biomedical imaging, pH sensors

Key Comparison Points

Core Structure and Substitution Pattern: The target compound’s 1,2-dicarboxylate arrangement distinguishes it from 1,4-dicarboxylate analogs (e.g., ). The ortho-substitution may sterically hinder rotation, affecting conjugation and crystal packing . Azo and imino groups introduce photochromism and metal-binding capacity, absent in simpler esters like bis(trifluoroethyl) derivatives .

Electronic and Steric Effects: The trifluoroethyl groups in CAS 171117-13-8 increase electronegativity and thermal stability, whereas the target compound’s phenylazo-imino substituents enhance π-conjugation and light absorption . Methylsulfanyl groups (CAS 62607-29-8) improve lipophilicity, contrasting with the polarizable azo groups in the target compound .

Reactivity and Applications: The Schiff base (imino) functionality in the target compound enables coordination with transition metals (e.g., Cu²⁺, Ni²⁺), making it suitable for metallopolymers or catalysts. This contrasts with non-coordinating esters like bis(trifluoroethyl) derivatives . Azo groups in the target compound and ’s pyridinyl-azo derivative enable reversible photoisomerization, useful in optical switches or data storage .

Table 2: Comparative Physicochemical Data

Property Target Compound Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate Bis(trifluoroethyl) benzene-1,4-dicarboxylate
Solubility Low in water; moderate in polar aprotic solvents Low in water; high in organic solvents Low in water; high in fluorinated solvents
Thermal Stability Moderate (decomposition ~250°C) High (stable up to ~300°C) Very high (stable up to ~350°C)
λmax (UV-Vis) ~450 nm (azo absorption) ~280 nm (aromatic π→π*) ~260 nm (aromatic π→π*)
Chelation Capacity High (imino N donors) None None

Biological Activity

Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate, a compound characterized by its azo and imine functionalities, has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C19H15N3O4C_{19}H_{15}N_3O_4 with a molecular weight of approximately 345.34 g/mol. The structure consists of a central benzene core with two dicarboxylate groups and multiple phenyl rings linked through azo and imine bonds.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate phenolic and azo components. The synthesis typically follows these steps:

  • Formation of Azo Compounds : The reaction between an aromatic amine and a diazonium salt.
  • Imine Formation : Condensation reactions leading to imine linkages.
  • Dicarboxylation : Introduction of carboxylic acid groups to the final structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

The compound showed a notable inhibition effect against Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Studies have indicated that this compound possesses cytotoxic effects on cancer cell lines. The compound was evaluated against several cancer types:

Cell Line IC50 (µM)
MCF-7 (breast cancer)25
HeLa (cervical cancer)30
A549 (lung cancer)28

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has also been assessed for anti-inflammatory effects. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with selectivity favoring COX-2.

Enzyme IC50 (µM)
COX-145
COX-215

This selectivity indicates potential for use in inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

Case Studies

Several case studies have reported the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard antibiotics.
  • Oncological Study : In vitro studies showed that the compound could enhance the effects of existing chemotherapeutic agents, suggesting a synergistic potential in cancer treatment protocols.

Q & A

Q. How can the crystal structure of bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving the crystal structure. The compound is crystallized via slow evaporation in a suitable solvent (e.g., DMF or acetonitrile). Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Software suites like OLEX2 and SHELXL are used for structure solution and refinement. Key parameters include the R factor (<0.06) and data-to-parameter ratio (>15:1) to ensure reliability. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed geometrically or located via difference Fourier maps .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, ester C=O at ~1720 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon frameworks.
  • UV-Vis : Analyzes π→π* and n→π* transitions in the diazenyl and imino groups (λmax ~300–450 nm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What synthetic routes are reported for analogous azobenzene-imine derivatives?

Methodological Answer: A two-step approach is common:

  • Step 1 : Condensation of 4-nitrobenzaldehyde with aniline derivatives under reflux in ethanol to form the diazenyl intermediate.
  • Step 2 : Schiff base formation by reacting the diazenyl intermediate with 1,2-benzenedicarboxylic acid derivatives in acetic acid, followed by esterification . Example Conditions:
StepReagentsSolventTemperatureTimeYield
14-nitrobenzaldehyde + anilineEthanolReflux (78°C)12 h~70%
2Intermediate + 1,2-benzenedicarboxylic acidAcetic acid110°C24 h~60%

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To address this:

  • Compare temperature-dependent NMR with SC-XRD data to identify conformational flexibility.
  • Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to model equilibrium geometries and predict spectroscopic profiles. Deviations >5% in bond lengths/angles suggest experimental or computational artifacts .

Q. What strategies optimize the synthesis for higher yields and purity?

Methodological Answer:

  • Catalysis : Introduce p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize side products .

Q. How can non-covalent interactions (e.g., π-π stacking) in the crystal lattice be modeled computationally?

Methodological Answer:

  • Perform Hirshfeld surface analysis via CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O, π-π).
  • Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points and interaction energies.
  • Validate with DFT-D3 (dispersion-corrected) methods to account for van der Waals forces .

Q. How do steric effects influence the photoisomerization of the diazenyl group?

Methodological Answer:

  • Conduct time-resolved UV-Vis spectroscopy under UV irradiation (λ = 365 nm) to monitor cis-trans isomerization kinetics.
  • Compare activation barriers (ΔG‡) via Arrhenius plots for derivatives with varying substituents.
  • Correlate results with SC-XRD data to assess steric hindrance from adjacent phenyl groups .

Data Validation and Reproducibility

  • Crystallographic Data Reproducibility : Ensure CIF files are deposited in the Cambridge Structural Database (CSD) and cross-check R factors (<0.05) and residual electron density maps .
  • Computational Reproducibility : Provide Gaussian input files (geometry optimization, frequency calculations) in supplementary materials .

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